molecular formula C6H6Br3N3O2 B14068694 1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- CAS No. 102342-06-3

1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl-

Cat. No.: B14068694
CAS No.: 102342-06-3
M. Wt: 391.84 g/mol
InChI Key: NLHRZBRVFFOPPV-UHFFFAOYSA-N
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Description

1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-1-carboxamide, N-methoxy-N-methyl-: Similar in structure but lacks the tribromo substitution.

    2,4,5-Tribromoimidazole: Contains the tribromo substitution but lacks the carboxamide and methoxy-methyl groups.

    1H-Imidazole-1-carboxamide, N-methyl-: Similar but lacks the methoxy group.

Uniqueness

1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tribromo substitution enhances its reactivity and potential biological activity compared to other imidazole derivatives .

Properties

CAS No.

102342-06-3

Molecular Formula

C6H6Br3N3O2

Molecular Weight

391.84 g/mol

IUPAC Name

2,4,5-tribromo-N-methoxy-N-methylimidazole-1-carboxamide

InChI

InChI=1S/C6H6Br3N3O2/c1-11(14-2)6(13)12-4(8)3(7)10-5(12)9/h1-2H3

InChI Key

NLHRZBRVFFOPPV-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)N1C(=C(N=C1Br)Br)Br)OC

Origin of Product

United States

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